(+)-Catechin Hydrate

Catalog No.
S522788
CAS No.
225937-10-0
M.F
C15H16O7
M. Wt
308.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Catechin Hydrate

CAS Number

225937-10-0

Product Name

(+)-Catechin Hydrate

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate

Molecular Formula

C15H16O7

Molecular Weight

308.28 g/mol

InChI

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1

InChI Key

OFUMQWOJBVNKLR-NQQJLSKUSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

Solubility

Soluble in DMSO

Synonyms

(+)-Catechin, (+)-Cyanidanol, (+)-Cyanidanol-3, (-)-Epicatechin, (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol, 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-, 3,3',4',5,7-Flavanpentol, Catechin, Catechinic Acid, Catechuic Acid, Catergen, Cianidanol, Cyanidanol 3, Cyanidanol-3, Epicatechin, KB 53, KB-53, KB53, Z 7300, Zyma

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

Description

The exact mass of the compound (+)-Catechin Hydrate is 308.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties:

(+)-Catechin Hydrate is a well-established antioxidant. Researchers have employed it as a standard to quantify total polyphenol content in studies on red wine byproducts [1]. This application highlights its ability to scavenge free radicals, potentially mitigating free radical-mediated damage in various biological systems [1].

*Source: Sigma-Aldrich:

Modulating Drug Resistance:

Studies have investigated the potential of (+)-Catechin Hydrate to modulate drug resistance in human ovarian cancer cells [2]. These findings suggest a possible role for (+)-Catechin Hydrate in enhancing the efficacy of existing cancer therapies.

*Source: Sigma-Aldrich:

Standard for Total Flavonoid Content:

(+)-Catechin Hydrate serves as a reference compound for establishing standard curves used to measure the total flavonoid content in plant extracts [3]. This application facilitates the quantification of flavonoids, a class of bioactive compounds with diverse health benefits.

*Source: Sigma-Aldrich:

Studying Plant Physiology:

(+)-Catechin Hydrate has been used to investigate its effects on various physiological parameters in plants, like Solanum lycopersicum (tomato) [4]. These studies provide insights into the potential role of (+)-Catechin Hydrate in plant growth and development.

*Source: Sigma-Aldrich:

(+)-Catechin hydrate is a naturally occurring flavonoid, specifically a type of catechin, which is predominantly found in various plants, especially in green tea leaves. Its chemical formula is C₁₅H₁₄O₆, and it features a unique structure characterized by two benzene rings and a dihydropyran ring, contributing to its antioxidant properties. The compound exists as a hydrate, meaning it includes water molecules in its crystalline structure, which can influence its solubility and bioavailability in biological systems .

The mechanism of action of (+)-Catechin Hydrate is still under investigation, but its potential health benefits are likely linked to its antioxidant properties. Catechins can scavenge free radicals, which can damage cells and contribute to various chronic diseases []. Additionally, (+)-Catechin Hydrate might interact with enzymes and cellular signaling pathways, potentially influencing processes like inflammation and metabolism []. More research is needed to fully understand its specific mechanisms.

The oxidation of (+)-catechin hydrate involves several sequential steps. Initially, the catechol groups undergo reversible oxidation at low positive potentials. Subsequently, the resorcinol moiety experiences irreversible oxidation. These reactions are pH-dependent and can lead to the formation of oligomeric products, such as proanthocyanidin A2, through enzymatic processes involving laccase . Additionally, the compound can interact with other substances in solution, affecting its reactivity and stability.

(+)-Catechin hydrate exhibits significant biological activities, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals and mitigate oxidative stress in various cellular models. Studies indicate that it can attenuate kidney toxicity induced by benzo[a]pyrene, enhancing antioxidant enzyme levels while decreasing markers of oxidative damage . Furthermore, it has demonstrated potential anticancer properties by inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and modulation of signaling pathways such as TP53 and Caspase activation .

The biosynthesis of (+)-catechin hydrate begins with L-phenylalanine, which is converted into 4-hydroxycinnamic acid via the Shikimate pathway. This precursor undergoes several enzymatic transformations involving chalcone synthase and flavonoid hydroxylases to ultimately yield catechin. Various synthetic methods have also been explored in laboratories, including chemical synthesis from simpler flavonoid precursors or extraction from natural sources like Camellia sinensis (green tea) leaves .

(+)-Catechin hydrate has diverse applications across multiple fields:

  • Nutraceuticals: Due to its antioxidant properties, it is often included in dietary supplements aimed at improving health and preventing diseases related to oxidative stress.
  • Pharmaceuticals: Its potential anticancer effects make it a candidate for drug development targeting various malignancies.
  • Cosmetics: The compound is utilized in skincare products for its protective effects against UV radiation and skin aging.
  • Food Industry: As a natural preservative, it helps extend the shelf life of food products by preventing oxidation .

Research has demonstrated that (+)-catechin hydrate interacts with various biomolecules and cellular systems. For instance:

  • Micelle Formation: Studies have shown that it can form complexes with surfactants like dodecyl trimethylammonium bromide, influencing its solubility and bioavailability .
  • DNA Binding: The compound exhibits affinity for nuclear DNA, which may contribute to its anticancer effects by interfering with DNA replication processes .
  • Enzyme Inhibition: It has been reported to inhibit certain polymerase activities, further supporting its role in cancer prevention strategies .

Several compounds share structural similarities with (+)-catechin hydrate but differ in their biological activity and applications:

CompoundStructure CharacteristicsUnique Features
EpicatechinSimilar structure but different stereochemistryExhibits distinct antioxidant properties
ProanthocyanidinPolymer of catechinsMore potent antioxidant effects
QuercetinContains an additional double bondBroader range of biological activities
RutinGlycoside form of quercetinEnhanced solubility and bioavailability

The uniqueness of (+)-catechin hydrate lies in its specific stereochemistry and hydration state, which influence its solubility and biological interactions compared to these similar compounds. Its ability to modulate specific signaling pathways also distinguishes it from other flavonoids .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

308.08960285 g/mol

Monoisotopic Mass

308.08960285 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Flavocoxid is a medical food consisting of plant derived flavonoids which have antiinflammatory activity and are used to treat chronic osteoarthritis. Flavocoxid has been linked to minor elevations in serum enzyme levels during therapy and to rare instances of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Pictograms

Irritant

Irritant

Wikipedia

(+)-catechin monohydrate

Dates

Modify: 2023-08-15
1: Cheruku SP, Ramalingayya GV, Chamallamudi MR, Biswas S, Nandakumar K, Nampoothiri M, Gourishetti K, Kumar N. Catechin ameliorates doxorubicin-induced neuronal cytotoxicity in in vitro and episodic memory deficit in in vivo in Wistar rats. Cytotechnology. 2017 Sep 13. doi: 10.1007/s10616-017-0138-8. [Epub ahead of print] PubMed PMID: 28900743.
2: Belwal T, Giri L, Bhatt ID, Rawal RS, Pande V. An improved method for extraction of nutraceutically important polyphenolics from Berberis jaeschkeana C.K. Schneid. fruits. Food Chem. 2017 Sep 1;230:657-666. doi: 10.1016/j.foodchem.2017.03.086. Epub 2017 Mar 16. PubMed PMID: 28407963.
3: Chaphalkar R, Apte KG, Talekar Y, Ojha SK, Nandave M. Antioxidants of Phyllanthus emblica L. Bark Extract Provide Hepatoprotection against Ethanol-Induced Hepatic Damage: A Comparison with Silymarin. Oxid Med Cell Longev. 2017;2017:3876040. doi: 10.1155/2017/3876040. Epub 2017 Jan 12. PubMed PMID: 28168009; PubMed Central PMCID: PMC5267079.
4: Ohba M, Oka T, Ando T, Arahata S, Ikegaya A, Takagi H, Ogo N, Zhu C, Owada K, Kawamori F, Wang Q, Saif LJ, Asai A. Antiviral effect of theaflavins against caliciviruses. J Antibiot (Tokyo). 2017 Apr;70(4):443-447. doi: 10.1038/ja.2016.128. Epub 2016 Oct 19. PubMed PMID: 27756911.
5: Sahan Y, Gurbuz O, Guldas M, Degirmencioglu N, Begenirbas A. Phenolics, antioxidant capacity and bioaccessibility of chicory varieties (Cichorium spp.) grown in Turkey. Food Chem. 2017 Feb 15;217:483-489. doi: 10.1016/j.foodchem.2016.08.108. Epub 2016 Aug 31. PubMed PMID: 27664662.
6: Oliveira KG, Queiroz VA, Carlos Lde A, Cardoso Lde M, Pinheiro-Sant'Ana HM, Anunciação PC, Menezes CB, Silva EC, Barros F. Effect of the storage time and temperature on phenolic compounds of sorghum grain and flour. Food Chem. 2017 Feb 1;216:390-8. doi: 10.1016/j.foodchem.2016.08.047. Epub 2016 Aug 17. PubMed PMID: 27596435.
7: Visvanathan R, Jayathilake C, Liyanage R. A simple microplate-based method for the determination of α-amylase activity using the glucose assay kit (GOD method). Food Chem. 2016 Nov 15;211:853-9. doi: 10.1016/j.foodchem.2016.05.090. Epub 2016 May 20. PubMed PMID: 27283705.
8: Ceylan O, Sahin MD, Akdamar G. Antioxidant and Anti-quorum Sensing Potential of Acer monspessulanum subsp. monspessulanum Extracts. Planta Med. 2016 Oct;82(15):1335-1340. Epub 2016 Apr 26. PubMed PMID: 27116707.
9: Hossain H, Rahman SE, Akbar PN, Khan TA, Rahman MM, Jahan IA. HPLC profiling, antioxidant and in vivo anti-inflammatory activity of the ethanol extract of Syzygium jambos available in Bangladesh. BMC Res Notes. 2016 Mar 28;9:191. doi: 10.1186/s13104-016-2000-z. PubMed PMID: 27021114; PubMed Central PMCID: PMC4810503.
10: Shahid A, Ali R, Ali N, Hasan SK, Bernwal P, Afzal SM, Vafa A, Sultana S. Modulatory effects of catechin hydrate against genotoxicity, oxidative stress, inflammation and apoptosis induced by benzo(a)pyrene in mice. Food Chem Toxicol. 2016 Jun;92:64-74. doi: 10.1016/j.fct.2016.03.021. Epub 2016 Mar 26. PubMed PMID: 27020533.
11: Decean H, Fischer-Fodor E, Tatomir C, Perde-Schrepler M, Somfelean L, Burz C, Hodor T, Orasan R, Virag P. Vitis vinifera seeds extract for the modulation of cytosolic factors BAX-α and NF-kB involved in UVB-induced oxidative stress and apoptosis of human skin cells. Clujul Med. 2016;89(1):72-81. doi: 10.15386/cjmed-508. Epub 2016 Jan 15. PubMed PMID: 27004028; PubMed Central PMCID: PMC4777472.
12: Miklasińska M, Kępa M, Wojtyczka RD, Idzik D, Dziedzic A, Wąsik TJ. Catechin Hydrate Augments the Antibacterial Action of Selected Antibiotics against Staphylococcus aureus Clinical Strains. Molecules. 2016 Feb 20;21(2):244. doi: 10.3390/molecules21020244. PubMed PMID: 26907238.
13: Razack S, Kumar KH, Nallamuthu I, Naika M, Khanum F. Antioxidant, Biomolecule Oxidation Protective Activities of Nardostachys jatamansi DC and Its Phytochemical Analysis by RP-HPLC and GC-MS. Antioxidants (Basel). 2015 Mar 12;4(1):185-203. doi: 10.3390/antiox4010185. PubMed PMID: 26785345; PubMed Central PMCID: PMC4665568.
14: Zhang L, Yang M, Gao J, Jin S, Wu Z, Wu L, Zhang X. Seasonal variation and gender pattern of phenolic and flavonoid contents in Pistacia chinensis Bunge inflorescences and leaves. J Plant Physiol. 2016 Feb 1;191:36-44. doi: 10.1016/j.jplph.2015.11.014. Epub 2015 Dec 10. PubMed PMID: 26717010.
15: Samanta A, Chanda S, Bandyopadhyay B, Das N. Establishment of drug delivery system nanocapsulated with an antioxidant (+)-catechin hydrate and sodium meta borate chelator against sodium fluoride induced oxidative stress in rats. J Trace Elem Med Biol. 2016 Jan;33:54-67. doi: 10.1016/j.jtemb.2015.09.003. Epub 2015 Sep 30. PubMed PMID: 26653744.
16: Li M, Hu G, Chen Y. Evaluation of the antioxidant capacity of natural polyphenolic compounds using a macrocyclic Ni-(II) complex-catalysed Briggs-Rauscher reaction. Food Chem. 2016 Apr 15;197(Pt A):987-91. doi: 10.1016/j.foodchem.2015.11.004. Epub 2015 Nov 14. PubMed PMID: 26617044.
17: Lee KJ, Oh YC, Cho WK, Ma JY. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evid Based Complement Alternat Med. 2015;2015:165457. doi: 10.1155/2015/165457. Epub 2015 Oct 4. PubMed PMID: 26504472; PubMed Central PMCID: PMC4609401.
18: Duangyod T, Palanuvej C, Ruangrungsi N. Pharmacognostic evaluation with reference to catechin content and antioxidant activities of pale catechu in Thailand. J Adv Pharm Technol Res. 2015 Jul-Sep;6(3):97-102. doi: 10.4103/2231-4040.161505. PubMed PMID: 26317072; PubMed Central PMCID: PMC4542405.
19: Shirai A, Onitsuka M, Maseda H, Omasa T. Effect of polyphenols on reactive oxygen species production and cell growth of human dermal fibroblasts after irradiation with ultraviolet-A light. Biocontrol Sci. 2015;20(1):27-33. doi: 10.4265/bio.20.27. PubMed PMID: 25817810.
20: Doshi P, Adsule P, Banerjee K, Oulkar D. Phenolic compounds, antioxidant activity and insulinotropic effect of extracts prepared from grape (Vitis vinifera L) byproducts. J Food Sci Technol. 2015 Jan;52(1):181-90. doi: 10.1007/s13197-013-0991-1. Epub 2013 Apr 27. PubMed PMID: 25593367; PubMed Central PMCID: PMC4288794.

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